molecular formula C22H38O5 B15201911 8-Epimisoprostol

8-Epimisoprostol

Cat. No.: B15201911
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-NXRIWZSXSA-N
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Description

8-Epimisoprostol is a synthetic analog of prostaglandin E1, which is a naturally occurring compound in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily known for its role in medical and pharmaceutical applications, particularly in the treatment of gastric ulcers and as a labor-inducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Epimisoprostol involves several steps, starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring, introduction of the hydroxyl groups, and the formation of the ester linkage. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production environment is strictly controlled to prevent contamination and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Epimisoprostol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

8-Epimisoprostol has a wide range of applications in scientific research:

Mechanism of Action

8-Epimisoprostol exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. For example, in the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase, which decreases cyclic AMP levels and proton pump activity. In the uterus, it induces contractions by increasing intracellular calcium levels .

Comparison with Similar Compounds

Uniqueness: 8-Epimisoprostol is unique in its specific stereochemistry, which can influence its binding affinity and activity at prostaglandin receptors. This makes it a valuable compound for studying the structure-activity relationships of prostaglandins and developing new therapeutic agents.

Properties

Molecular Formula

C22H38O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 7-[(1R,2S,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18+,20+,22?/m1/s1

InChI Key

OJLOPKGSLYJEMD-NXRIWZSXSA-N

Isomeric SMILES

CCCCC(C)(C/C=C/[C@@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O

Origin of Product

United States

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